molecular formula C7H4BrFN2O2S2 B13563569 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide

2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B13563569
M. Wt: 311.2 g/mol
InChI Key: KMSHKQXUQWHGAC-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a benzothiazole derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The presence of the bromine, fluorine, and sulfonamide groups allows it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile
  • 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
  • 6-Bromo-2-methylbenzo[d]thiazole

Uniqueness

Compared to similar compounds, 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzothiazole derivatives may not be as effective.

Properties

Molecular Formula

C7H4BrFN2O2S2

Molecular Weight

311.2 g/mol

IUPAC Name

2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C7H4BrFN2O2S2/c8-7-11-6-4(9)1-3(15(10,12)13)2-5(6)14-7/h1-2H,(H2,10,12,13)

InChI Key

KMSHKQXUQWHGAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)Br)S(=O)(=O)N

Origin of Product

United States

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